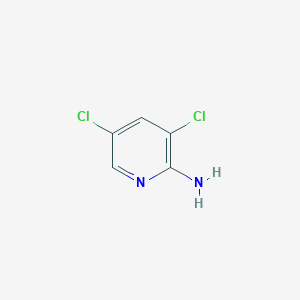
2-Amino-3,5-dichloropyridine
Overview
Description
2-Amino-3,5-dichloropyridine is an organohalide compound with the molecular formula C5H4Cl2N2. It is a derivative of pyridine, where two chlorine atoms are substituted at the 3rd and 5th positions, and an amino group is substituted at the 2nd position. This compound is known for its applications in various chemical syntheses and industrial processes .
Mechanism of Action
Target of Action
It’s known that this compound has been used in the synthesis of bis (2-amino-3,5-dihalopyridinium) tetrahalocuprate (ii) compounds .
Mode of Action
It’s known that this compound interacts with its targets to form new compounds, such as bis (2-amino-3,5-dihalopyridinium) tetrahalocuprate (ii) compounds .
Result of Action
It’s known that this compound can be used to synthesize other compounds, indicating that it can cause chemical transformations .
Biochemical Analysis
Biochemical Properties
2-Amino-3,5-dichloropyridine plays a significant role in biochemical reactions, particularly in organic synthesis. It has been used as a substrate molecule for enzymes that require chloride ions as cofactors. This compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cancer cells by inhibiting DNA and protein synthesis . The nature of these interactions involves binding to the active sites of enzymes, thereby affecting their catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with DNA synthesis and protein production . This compound also affects cell signaling pathways, leading to alterations in gene expression and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, ultimately affecting cellular functions. For example, the inhibition of DNA and protein synthesis in cancer cells by this compound is a result of its binding to the active sites of enzymes involved in these processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained inhibition of cellular functions, particularly in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit cancer cell proliferation without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues. Threshold effects have been noted, where a certain dosage is required to achieve the desired inhibitory effect on cancer cells.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells. The compound’s interaction with enzymes involved in DNA and protein synthesis plays a crucial role in its metabolic effects . These interactions can lead to alterations in the levels of metabolites, influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound is transported across cell membranes and distributed within various cellular compartments. It interacts with transporters and binding proteins that facilitate its movement and localization within cells . The accumulation of this compound in specific tissues can influence its overall effectiveness and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles within cells, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing this compound to its site of action . The localization of this compound within the nucleus, for example, is crucial for its inhibitory effects on DNA synthesis and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3,5-dichloropyridine can be synthesized starting from 2-aminopyridine. The process involves chlorination of 2-aminopyridine to generate this compound. The reaction typically involves the use of chlorinating agents such as phosphorus oxychloride or thionyl chloride under controlled conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as diazotization and Sandmeyer reactions to achieve the desired chlorinated product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dichloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can participate in oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Chlorination: Phosphorus oxychloride, thionyl chloride.
Substitution: Amines, thiols, under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the amino group.
Reduction Products: Reduced derivatives of the amino group.
Scientific Research Applications
2-Amino-3,5-dichloropyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dibromopyridine: Similar structure with bromine atoms instead of chlorine.
2-Amino-3,5-difluoropyridine: Similar structure with fluorine atoms instead of chlorine.
2-Amino-3,5-diiodopyridine: Similar structure with iodine atoms instead of chlorine.
Uniqueness
2-Amino-3,5-dichloropyridine is unique due to its specific substitution pattern and the presence of chlorine atoms, which impart distinct chemical and biological properties. The chlorine atoms influence the compound’s reactivity and its interactions with biological targets, making it valuable for various applications .
Properties
IUPAC Name |
3,5-dichloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWBGKZFOYMCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194976 | |
| Record name | 3,5-Dichloro-3-pyridylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4214-74-8 | |
| Record name | 2-Amino-3,5-dichloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4214-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-3-pyridylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3,5-dichloropyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dichloro-3-pyridylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-3-pyridylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and key spectroscopic data for 2-Amino-3,5-dichloropyridine?
A1: this compound (C5H4Cl2N2) is a disubstituted pyridine derivative with a molecular weight of 178.02 g/mol. Spectroscopic investigations, including FT-IR and FT-Raman, have been conducted to characterize its vibrational modes. [] Density Functional Theory (DFT) calculations, specifically using the B3LYP/6-311++G(d,p) basis set, have been employed to predict its molecular structure, vibrational frequencies, and electronic properties. [] Experimental and theoretical vibrational frequencies have been compared, and vibrational assignments have been made based on Potential Energy Distribution (PED) analysis. [] Furthermore, the UV-Visible spectrum of this compound has been analyzed in various solutions using Time-Dependent DFT (TD-DFT) calculations. []
Q2: What insights have computational studies provided into the properties of this compound?
A3: Computational studies employing DFT have gone beyond structural characterization, providing valuable insights into the reactivity and stability of this compound. These studies have explored frontier molecular orbitals (HOMO-LUMO), Fukui functions, and molecular softness to assess its chemical behavior. [] Additionally, Natural Bond Orbital (NBO) analysis has been used to investigate the molecule's stability and bonding characteristics. []
Q3: Have any studies explored the potential biological activity of this compound?
A4: While the provided abstracts don't delve into specific biological activity studies, computational analyses, including molecular docking simulations, have been conducted. [] These simulations aim to predict potential interactions with biological targets, offering preliminary insights into possible biological activities. [] Moreover, assessments of drug-likeness, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and environmental toxicity have been carried out computationally to evaluate its suitability as a potential drug candidate and its environmental impact. []
Q4: What is known about the temperature dependence of Chlorine NQR frequency and spin-lattice relaxation time in this compound?
A5: Studies have investigated the temperature dependence of Chlorine-35 Nuclear Quadrupole Resonance (NQR) frequency and spin-lattice relaxation time (T1) in this compound within the 77-300 K temperature range. [] Two distinct NQR signals were observed and attributed to the two chlorine atoms in the molecule. [] Analysis of the temperature dependence of NQR frequency suggests that torsional oscillations of the molecule play a significant role. [] The study also revealed that torsional oscillations are the primary factor influencing the temperature dependence of NQR spin-lattice relaxation time, with anharmonicity effects becoming more pronounced at elevated temperatures. []
Q5: Has any research examined the impact of pressure on the properties of this compound?
A6: Research has explored the pressure dependence of Chlorine-35 NQR frequency (vQ) and spin-lattice relaxation time (T1) in this compound at 300 K up to pressures of 5.1 kbar. [] A non-linear increase in NQR frequency with pressure was observed, which could be represented by a second-order polynomial. [] The study also found that T1 increased slightly with pressure, suggesting that torsional motions primarily govern the relaxation process. [] This information is valuable for understanding the behavior of this compound under high-pressure conditions, which could be relevant to certain industrial processes or material science applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
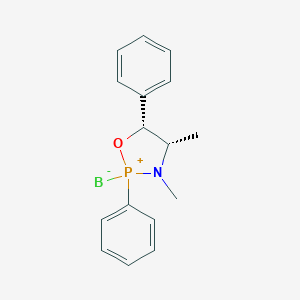
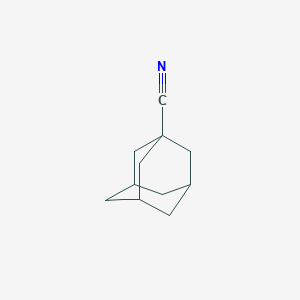
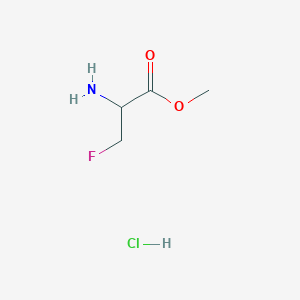
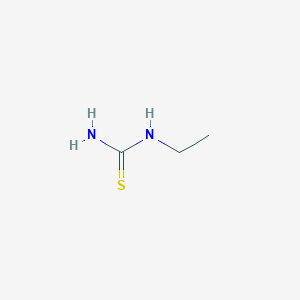
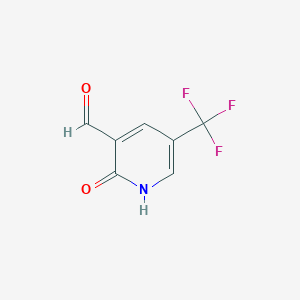
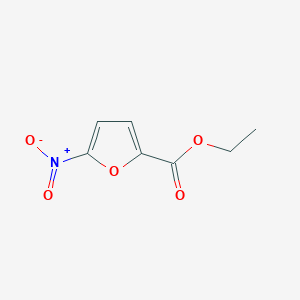
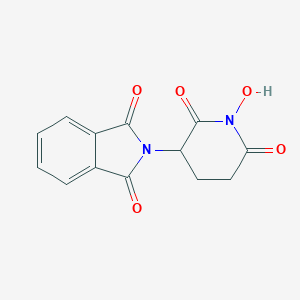
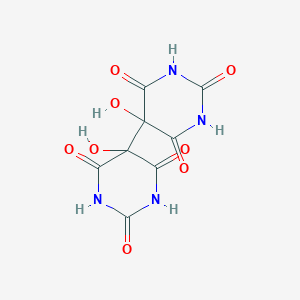
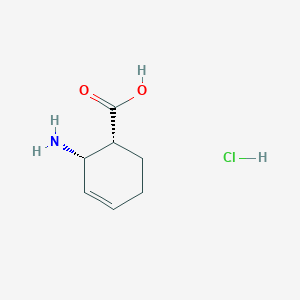
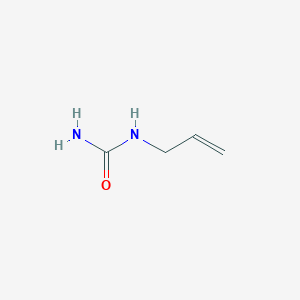
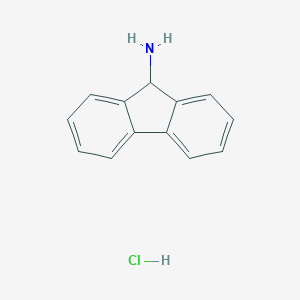
![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)
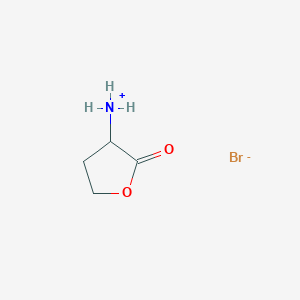
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B145686.png)
